N-[(2R,4S)-2-methyl-1-(1-oxopropyl)-3,4-dihydro-2H-quinolin-4-yl]-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2R,4S)-2-methyl-1-(1-oxopropyl)-3,4-dihydro-2H-quinolin-4-yl]-N-phenylacetamide is a member of quinolines.
Scientific Research Applications
Antiviral and Antiapoptotic Effects:
- A novel anilidoquinoline derivative demonstrated substantial antiviral and antiapoptotic properties, especially effective in treating Japanese encephalitis. It significantly reduced the viral load and enhanced survival rates in infected mice models (Ghosh et al., 2008).
Neuroprotection and Anxiolytic Potential:
- Compounds based on the pyrazolo[3,4-b]quinoline scaffold, related to alpidem, have shown high affinity for the translocator protein (TSPO), suggesting potential utility as anxiolytic and neuroprotective agents (Cappelli et al., 2011).
Antimicrobial, Anti-inflammatory, and Analgesic Activities:
- Novel isoxazolyl pyrimido[4,5-b]quinolines and isoxazolyl chromeno[2,3-d]pyrimidin-4-ones displayed significant antimicrobial, anti-inflammatory, and analgesic activities, comparable to standard drugs (Rajanarendar et al., 2012).
Antileishmanial Activity:
- Certain quinoline derivatives, specifically 2-(2-Methylquinolin-4-ylamino)-N-phenylacetamide, showed higher antileishmanial activity than the standard drug sodium antimony gluconate (SAG) in hamster models (Sahu et al., 2002).
Antiproliferative Activities:
- Some N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives exhibited significant antiproliferative activities against various human cancer cell lines (I‐Li Chen et al., 2013).
properties
Molecular Formula |
C21H24N2O2 |
---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
N-[(2R,4S)-2-methyl-1-propanoyl-3,4-dihydro-2H-quinolin-4-yl]-N-phenylacetamide |
InChI |
InChI=1S/C21H24N2O2/c1-4-21(25)22-15(2)14-20(18-12-8-9-13-19(18)22)23(16(3)24)17-10-6-5-7-11-17/h5-13,15,20H,4,14H2,1-3H3/t15-,20+/m1/s1 |
InChI Key |
DRQJSDYVORTCEY-QRWLVFNGSA-N |
Isomeric SMILES |
CCC(=O)N1[C@@H](C[C@@H](C2=CC=CC=C21)N(C3=CC=CC=C3)C(=O)C)C |
SMILES |
CCC(=O)N1C(CC(C2=CC=CC=C21)N(C3=CC=CC=C3)C(=O)C)C |
Canonical SMILES |
CCC(=O)N1C(CC(C2=CC=CC=C21)N(C3=CC=CC=C3)C(=O)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.